Structural Elucidation and Profiling of Nomegestrol Acetate Related Substances
Structural Elucidation and Profiling of Nomegestrol Acetate Related Substances
Topic: Structural elucidation of Nomegestrol acetate related substances Content Type: In-depth technical guide.
Executive Summary
In the development of fourth-generation progestins, Nomegestrol Acetate (NOMAC) presents a unique stability profile due to its 19-norprogesterone scaffold and the conjugated
By integrating High-Resolution Mass Spectrometry (HRMS) with forced degradation studies, this document provides a self-validating workflow for identifying, characterizing, and controlling these impurities in drug substances and formulated products.[1]
The Chemistry of Nomegestrol Acetate
To understand the impurity profile, one must first deconstruct the parent molecule. NOMAC (Chemical Formula:
Critical Structural Moieties:
- Conjugated System: The double bond at C6-C7 extends the conjugation of the A-ring enone.[1] This enhances potency but introduces susceptibility to reduction (hydrogenation) and nucleophilic attack.[1]
-
C17-Acetate Ester: A steric shield that improves oral bioavailability but is the primary site for hydrolytic degradation (Impurity B).[1]
-
C6-Methyl Group: Introduced via a 6-methylene intermediate; failure in the isomerization/dehydrogenation step leads to specific process impurities.[1]
Analytical Strategy: The Orthogonal Workflow
Effective structural elucidation requires a "Triad of Confirmation": Retention Time (RT) , Exact Mass (MS/MS) , and NMR .[1]
UHPLC-HRMS Methodology
We utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system to achieve mass accuracy < 2 ppm.[1]
-
Column: C18 Shielded Phase (e.g., ethylene bridged hybrid), 1.7 µm,
mm.[1] -
Mobile Phase:
-
Gradient: Steep ramp (5% to 95% B over 10 min) to elute hydrophobic steroid dimers.
-
Ionization: ESI Positive Mode. Steroids ionize well as
, , or .[1]
Visualization of the Analytical Workflow
Figure 1: High-level workflow for the isolation and structural confirmation of steroid impurities.
Structural Elucidation of Key Related Substances
The following impurities are the most critical for monitoring during API synthesis and stability testing.
Impurity A (EP): The 6,7-Dihydro Analog[1]
-
Chemical Name: 6
-Methyl-3,20-dioxo-19-norpregn-4-en-17-yl acetate.[1][2] -
Origin: Process-related (Over-reduction).[1]
-
Molecular Formula:
[1] -
Observed Mass (
): 373.2373 Da (+2.0156 Da vs NOMAC).[1]
Elucidation Logic:
The mass spectrum shows a +2 Da shift compared to the parent, indicating the saturation of one double bond. In the synthesis of NOMAC, the
-
Diagnostic Fragment: Loss of acetate (-60 Da) yields
313, consistent with a saturated B-ring core compared to the parent's fragment at 311.[1]
Impurity B (EP): Nomegestrol (The Hydrolysis Product)[1]
-
Chemical Name: 17-Hydroxy-6-methyl-19-norpregna-4,6-diene-3,20-dione.[1][3]
-
Origin: Degradation (Hydrolysis).[1]
-
Molecular Formula:
[1][4] -
Observed Mass (
): 329.2111 Da (-42.0106 Da vs NOMAC).[1]
Elucidation Logic:
The mass shift of -42 Da corresponds to the loss of the acetyl moiety (
-
Fragmentation: The parent NOMAC typically loses the acetate group (
, 60 Da) in the source or collision cell to form the base peak at 311. Impurity B is the molecular species corresponding to that fragment (plus water), so its molecular ion is 329.[1] It readily loses water (-18 Da) to form the 311 fragment.[1] -
NMR Confirmation: Absence of the acetate singlet at
ppm.[1]
The "6-Methylene" Intermediate[1]
-
Chemical Name: 6-methylene-17
-acetoxy-19-norpregn-4-ene-3,20-dione.[1][3] -
Origin: Process Intermediate.[1]
-
Molecular Formula:
(Isomer of NOMAC).[1][5][6][7] -
Observed Mass: 371.2217 Da (Same as Parent).[1]
Elucidation Logic: This is an isomer of NOMAC. It shares the same exact mass.[1] Separation is only possible via chromatography (RT shift).[1]
-
Mechanism: During synthesis, a Mannich reaction or similar step introduces a methylene group at C6.[1] This must be isomerized to the 6-methyl-4,6-diene system.[1] Incomplete isomerization leaves the exocyclic double bond (6-methylene).[1]
-
UV Spectrum: The UV
will differ.[1] The conjugated 4,6-diene of NOMAC absorbs at ~287 nm.[1] The 6-methylene-4-ene system has less extended conjugation, typically absorbing at a lower wavelength (~240-250 nm).[1]
Forced Degradation & Formation Pathways[1][9]
To validate the stability-indicating nature of the analytical method, NOMAC is subjected to stress conditions.[1]
Degradation Summary Table
| Stress Condition | Primary Degradant | Mechanism | RRT (Approx) |
| Acid (0.1N HCl) | Impurity B (Nomegestrol) | Ester Hydrolysis | ~0.85 |
| Base (0.1N NaOH) | Impurity B (Nomegestrol) | Ester Hydrolysis | ~0.85 |
| Oxidation ( | 6-Hydroxymethyl / Epoxides | Electrophilic attack on | ~0.5 - 0.7 |
| Photolysis | Isomers / Dimers | Radical rearrangement | Multiple |
| Thermal | Relatively Stable | - | - |
Degradation Pathway Diagram
Figure 2: Mechanistic pathways for the formation of key impurities and degradants.
Protocol: Forced Degradation Study
Objective: Induce 5-20% degradation to identify potential stability issues.
-
Preparation: Prepare a 1 mg/mL stock solution of NOMAC in Acetonitrile.
-
Acid Stress: Mix 5 mL stock + 5 mL 0.1 N HCl. Reflux at 60°C for 2 hours. Neutralize before injection.[1]
-
Expectation: Significant increase in Impurity B.[1]
-
-
Base Stress: Mix 5 mL stock + 5 mL 0.1 N NaOH. Stir at Room Temp for 1 hour. (Note: Esters hydrolyze rapidly in base; avoid high heat to prevent secondary degradation).[1]
-
Oxidative Stress: Mix 5 mL stock + 1 mL 30%
.[1] Keep in dark for 24 hours. -
Analysis: Inject 10 µL onto the UHPLC-HRMS system using the gradient defined in Section 2.1.
References
-
European Pharmacopoeia (Ph.[1][2][6] Eur.) . Nomegestrol Acetate Monograph 1551. European Directorate for the Quality of Medicines & HealthCare.[1] Link
-
Sigma-Aldrich . Nomegestrol acetate impurity A EP Reference Standard. Link
-
Yuan, X., et al. (2019) .[1] Isolation, synthesis, and cytotoxicity evaluation of two impurities in nomegestrol acetate. Archiv der Pharmazie. Link[1]
-
Sitruk-Ware, R., et al. (2011) .[1] Nomegestrol acetate, a novel progestogen for oral contraception.[1][6] Steroids. Link
Sources
- 1. Nomegestrol acetate impurity B CRS | LGC Standards [lgcstandards.com]
- 2. superchroma.com.tw [superchroma.com.tw]
- 3. Nomegestrol acetate - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. GSRS [precision.fda.gov]
- 6. tga.gov.au [tga.gov.au]
- 7. Compound: NOMEGESTROL ACETATE (CHEMBL1476022) - ChEMBL [ebi.ac.uk]
